molecular formula C22H25N2O4P B11409563 (5-Benzylamino-2-styryl-oxazol-4-yl)-phosphonic acid diethyl ester

(5-Benzylamino-2-styryl-oxazol-4-yl)-phosphonic acid diethyl ester

Cat. No.: B11409563
M. Wt: 412.4 g/mol
InChI Key: IGDOAXDUJOEUBU-FOCLMDBBSA-N
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Description

DIETHYL [5-(BENZYLAMINO)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL]PHOSPHONATE: is a complex organic compound with the molecular formula C22H25N2O4P . It is characterized by the presence of an oxazole ring, a benzylamino group, and a phenylethenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL [5-(BENZYLAMINO)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction.

    Addition of the Phenylethenyl Group: The phenylethenyl group is added through a Wittig reaction or a similar method.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

DIETHYL [5-(BENZYLAMINO)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL]PHOSPHONATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of DIETHYL [5-(BENZYLAMINO)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets and pathways. The benzylamino and phenylethenyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIETHYL [5-(BENZYLAMINO)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL]PHOSPHONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H25N2O4P

Molecular Weight

412.4 g/mol

IUPAC Name

N-benzyl-4-diethoxyphosphoryl-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C22H25N2O4P/c1-3-26-29(25,27-4-2)22-21(23-17-19-13-9-6-10-14-19)28-20(24-22)16-15-18-11-7-5-8-12-18/h5-16,23H,3-4,17H2,1-2H3/b16-15+

InChI Key

IGDOAXDUJOEUBU-FOCLMDBBSA-N

Isomeric SMILES

CCOP(=O)(C1=C(OC(=N1)/C=C/C2=CC=CC=C2)NCC3=CC=CC=C3)OCC

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C=CC2=CC=CC=C2)NCC3=CC=CC=C3)OCC

Origin of Product

United States

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